Calcium 3,3'-thiobispropionate

Description

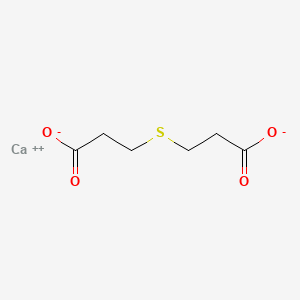

Calcium 3,3'-thiobispropionate is the calcium salt of 3,3'-thiobispropionic acid (CAS 11117-1), a sulfur-containing dicarboxylic acid. The acid form (C₆H₁₀O₄S) features two propionic acid groups linked by a thioether (-S-) bond. The calcium salt replaces the acidic hydrogens with a Ca²⁺ ion, likely forming a coordination complex. Such salts are often used in industrial applications as stabilizers or antioxidants due to their ability to chelate metal ions and inhibit oxidative degradation.

Properties

CAS No. |

67151-67-1 |

|---|---|

Molecular Formula |

C6H8CaO4S |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

calcium;3-(2-carboxylatoethylsulfanyl)propanoate |

InChI |

InChI=1S/C6H10O4S.Ca/c7-5(8)1-3-11-4-2-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

IIPIUKIMHUHAEW-UHFFFAOYSA-L |

Canonical SMILES |

C(CSCCC(=O)[O-])C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropanoic acid with calcium hydroxide or calcium carbonate under controlled conditions . The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding the calcium compound slowly while maintaining the temperature and pH at optimal levels to ensure complete reaction and precipitation of the product.

Industrial Production Methods

In industrial settings, the production of calcium 3,3’-thiobispropionate often involves large-scale batch or continuous processes. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is usually purified through recrystallization or filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Calcium 3,3’-thiobispropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The carboxylate groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Calcium 3,3'-thiobispropionate has been studied for its potential biological activities, particularly in the context of antimicrobial and antioxidant effects. Research has indicated that thiol compounds can exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiourea, which share structural similarities with this compound, demonstrate notable antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

- A study assessed the antimicrobial activity of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 50 to 100 µg/mL.

Industrial Applications

This compound is utilized in the plastics industry as a stabilizer and antioxidant. Its ability to inhibit oxidation processes makes it valuable in prolonging the lifespan of polymer materials.

Data Table: Industrial Applications

| Application Area | Function | Effectiveness |

|---|---|---|

| Plastics Manufacturing | Stabilizer and antioxidant | Enhances durability |

| Coatings | Prevents degradation | Improves longevity |

Agricultural Uses

In agriculture, this compound is being explored as a plant growth regulator. Its role in modulating plant responses to stressors has been highlighted in recent studies.

Case Study: Plant Growth Regulation

- Research demonstrated that application of this compound resulted in increased resistance to environmental stress in crops such as tomatoes and peppers.

Future Directions and Research Opportunities

The exploration of this compound's applications is still ongoing. Future research may focus on:

- Pharmaceutical Development: Investigating its potential as a therapeutic agent due to its biological activities.

- Nanotechnology: Exploring its use in synthesizing nanomaterials for targeted drug delivery systems.

- Environmental Science: Assessing its role in bioremediation processes due to its chemical properties.

Mechanism of Action

The mechanism of action of calcium 3,3’-thiobispropionate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and channels, influencing cellular processes such as signal transduction, muscle contraction, and enzyme activity . The sulfur-containing moiety in the compound also allows it to participate in redox reactions, further modulating its biological effects.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The compounds below are esters or salts derived from 3,3'-thiobispropionic acid, differing in substituents (alkyl chains or counterions):

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups |

|---|---|---|---|---|

| Calcium 3,3'-thiobispropionate | Not explicitly listed | Likely Ca(C₆H₈O₄S)₂ | ~350 (estimated) | Calcium ion (Ca²⁺) |

| Dimethyl 3,3'-thiobispropionate | 4131-74-2 | C₈H₁₂O₄S | 206.26 | Methyl (-OCH₃) |

| Dibutyl 3,3'-thiobispropionate | 6975-31-1 | C₁₄H₂₆O₄S | 290.42 | Butyl (-OC₄H₉) |

| Diisobutyl 3,3'-thiobispropionate | 22695-02-9 | C₁₄H₂₆O₄S | 290.42 | Isobutyl (-OCH₂CH(CH₃)₂) |

| Dilauryl 3,3'-thiobispropionate | 123-28-4 | C₃₀H₅₈O₄S | 514.84 | Lauryl (-OC₁₂H₂₅) |

| Dihexadecyl 3,3'-thiobispropionate | 3287-12-5 | C₃₈H₇₄O₄S | 642.04 | Hexadecyl (-OC₁₆H₃₃) |

| Distearyl 3,3'-thiobispropionate | 693-36-7 | C₄₂H₈₂O₄S | 698.15 | Stearyl (-OC₁₈H₃₇) |

Key Observations :

Physicochemical Properties

- Thermal Stability : Long-chain esters (e.g., distearyl, dihexadecyl) demonstrate higher thermal stability (>200°C), critical for high-temperature industrial processes .

- Solubility: Dimethyl and dibutyl esters are soluble in organic solvents (e.g., ethanol, acetone), whereas calcium salts are expected to dissolve in water or polar aprotic solvents .

- Melting Points : Longer alkyl chains correlate with higher melting points (e.g., distearyl ester: ~70–80°C; dimethyl ester: ~25–30°C) .

Biological Activity

Calcium 3,3'-thiobispropionate (CaTBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a detailed overview of the biological activity of CaTBP, supported by research findings, case studies, and data tables that illustrate its effects and applications.

This compound is a calcium salt derived from 3,3'-thiobispropionic acid. Its molecular structure features two propionate groups linked by a thiol bridge, which contributes to its unique biochemical properties. The compound is soluble in water and exhibits a range of biological activities that make it a subject of interest in various scientific studies.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 194.21 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

Calcium plays a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. CaTBP's biological activity is primarily attributed to its ability to modulate calcium levels within cells. It acts as a calcium ionophore, facilitating the transport of calcium ions across cell membranes, which can enhance intracellular calcium signaling pathways.

Antimicrobial Properties

Research has indicated that CaTBP exhibits antimicrobial activity against certain bacterial strains. A study demonstrated that CaTBP could inhibit the growth of pathogenic bacteria by disrupting their calcium homeostasis, leading to cell death. This property positions CaTBP as a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, CaTBP was tested against Escherichia coli and Staphylococcus aureus. The results showed:

- E. coli : Inhibition zone diameter of 15 mm at 100 µg/mL concentration.

- S. aureus : Inhibition zone diameter of 18 mm at the same concentration.

This suggests that CaTBP has significant potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Data Table: Summary of Biological Activities

Calcium Homeostasis

A recent study highlighted the role of CaTBP in maintaining calcium homeostasis within cells. Disruption of calcium signaling can lead to various diseases, including immunodeficiency disorders. By restoring calcium levels, CaTBP may aid in therapeutic interventions for such conditions.

Cytotoxic Effects on Cancer Cells

Preliminary investigations into the effects of CaTBP on cancer cells have shown promising results. The compound appears to induce apoptosis in colorectal cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that CaTBP could be further explored as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.